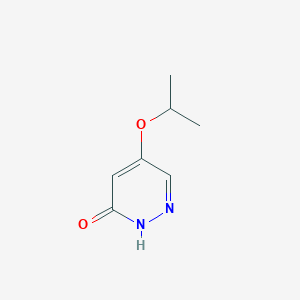
5-isopropoxypyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropoxypyridazin-3(2H)-one is a heterocyclic organic compound that belongs to the pyridazine family This compound is characterized by a pyridazine ring substituted with an isopropoxy group at the 5-position and a keto group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-isopropoxypyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridazine ring, which can be derived from readily available precursors such as hydrazine and diketones.
Formation of the Pyridazine Ring: The hydrazine reacts with a diketone under acidic or basic conditions to form the pyridazine ring.
Introduction of the Isopropoxy Group: The isopropoxy group is introduced via an alkylation reaction using isopropyl halides in the presence of a base such as potassium carbonate.
Oxidation to Form the Keto Group: The final step involves the oxidation of the 3-position to form the keto group, which can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Starting Materials: Large-scale synthesis of hydrazine and diketones.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and reaction time to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 5-Isopropoxypyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The isopropoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions include various substituted pyridazines with different functional groups, which can be further utilized in synthetic chemistry.
Aplicaciones Científicas De Investigación
5-Isopropoxypyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-isopropoxypyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, contributing to its anticancer properties.
Comparación Con Compuestos Similares
- 6-Chloro-5-isopropylpyridazin-3-ol
- 3,6-Dichloro-4-isopropylpyridazine
- 3-Chloro-4-[(6-chloro-5-isopropyl-pyridazin-3-yl)oxy]-aniline
Comparison:
- Structural Differences: While these compounds share the pyridazine core, they differ in the substituents attached to the ring, which can significantly influence their chemical and biological properties.
- Unique Features: 5-Isopropoxypyridazin-3(2H)-one is unique due to the presence of both the isopropoxy group and the keto group, which confer distinct reactivity and potential applications compared to its analogs.
Propiedades
Número CAS |
1346697-72-0 |
|---|---|
Fórmula molecular |
C7H10N2O2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
4-propan-2-yloxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C7H10N2O2/c1-5(2)11-6-3-7(10)9-8-4-6/h3-5H,1-2H3,(H,9,10) |
Clave InChI |
DUVWFDIDHQGROK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=O)NN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[3.5]nonan-2-ylmethanamine](/img/structure/B11918235.png)
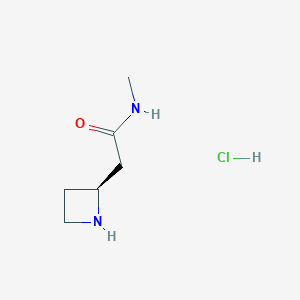
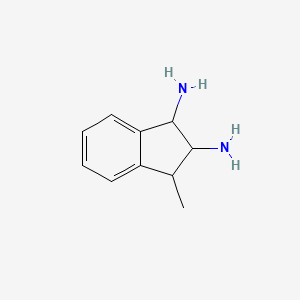
![(1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol](/img/structure/B11918251.png)
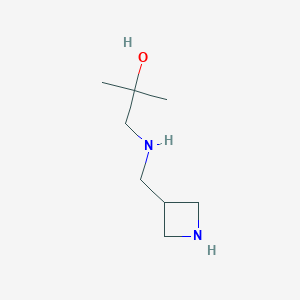
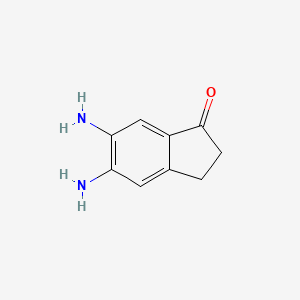

![N,N-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918278.png)
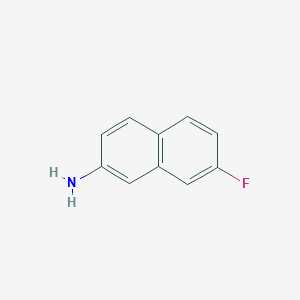
![5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11918281.png)
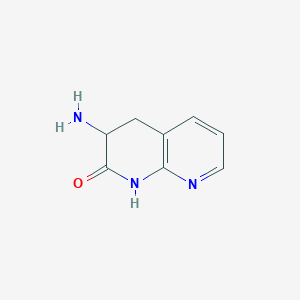

![(R)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918310.png)
